molecular formula C21H21N3O4 B2675168 6-benzyl-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 56876-02-9

6-benzyl-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2675168
CAS No.: 56876-02-9
M. Wt: 379.416
InChI Key: KEHXQFCHRVTIOL-UHFFFAOYSA-N
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Description

6-benzyl-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.
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Biological Activity

6-benzyl-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a synthetic compound belonging to the pyrrolo[3,4-d]pyrimidine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C₁₈H₁₈N₂O₄
  • Molecular Weight : 342.35 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The pyrrolo[3,4-d]pyrimidine scaffold is known for its affinity towards enzymes and receptors involved in critical cellular processes.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes such as cyclooxygenase (COX), which is essential in inflammatory pathways.
  • Receptor Modulation : It may act on receptors involved in signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Activity

Several studies have reported the anticancer properties of pyrrolo[3,4-d]pyrimidine derivatives. For instance:

  • In vitro Studies : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds ranged from 10 µM to 30 µM in different assays .

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of related compounds:

  • COX Inhibition : A study demonstrated that certain derivatives exhibited COX-2 inhibition with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Study 1: Antitumor Effects

A study examined the effects of a related pyrrolo[3,4-d]pyrimidine on human breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways and showed a dose-dependent effect on cell viability.

Concentration (µM)Cell Viability (%)
0100
1075
2050
3025

Study 2: Anti-inflammatory Properties

In another study focusing on inflammatory models in rats:

  • The compound significantly reduced paw edema induced by carrageenan. The results indicated a reduction in inflammation markers such as TNF-alpha and IL-6.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
Compound AStructure AAnticancer (IC50 = 15 µM)
Compound BStructure BAnti-inflammatory (COX inhibition)

Properties

IUPAC Name

6-benzyl-4-(3,4-dimethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-27-16-9-8-14(10-17(16)28-2)19-18-15(22-21(26)23-19)12-24(20(18)25)11-13-6-4-3-5-7-13/h3-10,19H,11-12H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHXQFCHRVTIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=CC=C4)NC(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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